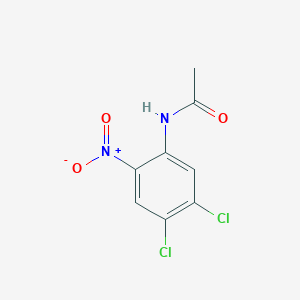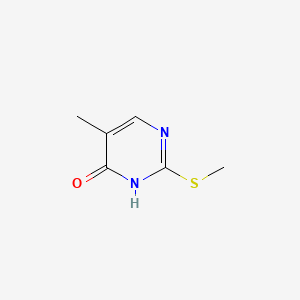
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative with the molecular formula C6H8N2OS . It is a compound that has been used in various research contexts .
Synthesis Analysis
The synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one has been reported in several studies. For instance, one method involves the reaction of 2-methylthio-5-methyl-4-pyrimidone with one equivalent of 2-(5-dimethylaminomethyl-2-furylmethylthio)ethylamine by boiling under reflux in pyridine for 48 hours . Another method involves the reaction of the compound with trichlorophosphate at 120°C for 2 hours .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one consists of a pyrimidine ring with a methyl group and a methylthio group attached to it . The molecular weight of the compound is 156.21 g/mol .Physical And Chemical Properties Analysis
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one has several notable physical and chemical properties. It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a log Po/w (iLOGP) of 1.62, indicating its lipophilicity . It is also very soluble, with a solubility of 4.32 mg/ml .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
Pyrimidine derivatives, including “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one”, have been studied for their potential anti-fibrosis activity . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that they could be developed into novel anti-fibrotic drugs .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, which can include “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one”, have been evaluated for their anticancer activity . Some of these compounds have shown non-selective broad-spectrum activity against all cancer cell lines . This suggests that they could be potential candidates for the development of new anticancer drugs .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been reported to display antimicrobial activity . Some of these compounds have shown pronounced antibacterial activities comparable to ampicillin against P. aeruginosa . This indicates that they could be potential candidates for the development of new antimicrobial drugs .
Antiviral Activity
Pyrimidine derivatives are known to exhibit antiviral activities . While specific studies on “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one” are not available, it’s possible that this compound could also have antiviral properties given its structural similarity to other pyrimidine derivatives .
Phosphodiesterase Inhibition
Some thienopyrimidine derivatives have been reported to display good activity as phosphodiesterase inhibitors . This suggests that “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one” could potentially be used in the treatment of diseases related to phosphodiesterase dysfunction .
Dihydrofolate Reductase (DHFR) Inhibition
Thienopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway, and its inhibition can lead to the treatment of various diseases, including cancer .
Safety And Hazards
The safety data for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one indicates that it may cause skin irritation (H317) and eye irritation (H319) . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRITKRWWSQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286663 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
20651-30-3 | |
| Record name | 20651-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


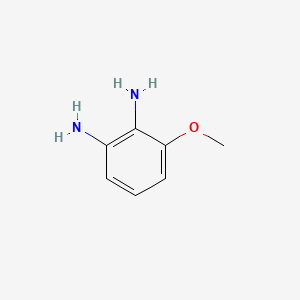
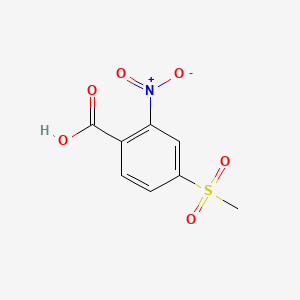
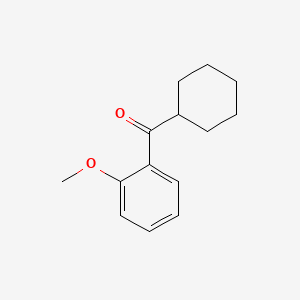


![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
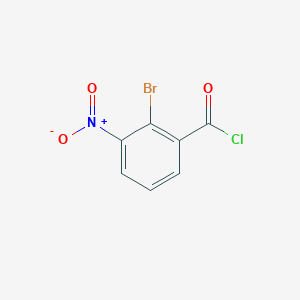



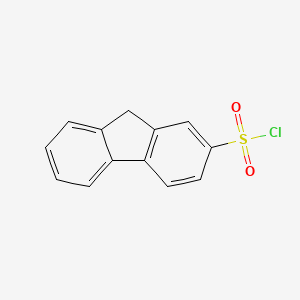
![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)
